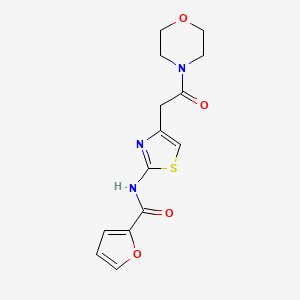

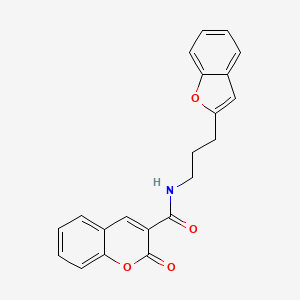

N-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a derivative of furan-2-carboxamide, which is a core structure in various pharmacologically active compounds. The presence of the morpholino group and the thiazole ring suggests that this compound could exhibit interesting biological activities. Although the exact compound is not described in the provided papers, similar structures have been synthesized and studied for their potential as enzyme inhibitors and for their physical and chemical properties.

Synthesis Analysis

The synthesis of related furan-2-carboxamide derivatives has been reported using a reaction between isatoic anhydride, 2-furoic hydrazide, and substituted salicylaldehydes. This reaction was performed in an ethanol: water solvent system with p-TSA as a catalyst under ultrasound irradiation at room temperature, which is an energy-efficient and environmentally friendly method. The use of ultrasound likely enhances the reaction rate and yield of the desired products .

Molecular Structure Analysis

For a closely related compound, the structure was confirmed using various spectral techniques, including IR, 1H NMR, 13C NMR, and LCMS. These techniques are crucial for verifying the identity and purity of synthesized compounds. In another study, the molecular structure of a furan-2-ylmethyl derivative was determined using X-ray diffraction and further supported by DFT calculations, which can predict the most stable conformation of the molecule .

Chemical Reactions Analysis

The synthesized furan-2-carboxamide derivatives were found to be potent inhibitors of the tyrosinase enzyme, which is involved in melanin synthesis. The inhibition mechanism was studied using Lineweaver-Burk plots, revealing non-competitive inhibition, suggesting that these compounds bind to the enzyme in a way that does not directly compete with the natural substrate .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be inferred from their vibrational properties, which were studied using FT-IR spectroscopy. Additionally, the crystal structure provides insight into the intermolecular interactions and contacts within the crystal lattice, which can affect the compound's solubility and stability . The DPPH free radical scavenging ability of the compounds indicates their potential antioxidant properties, which could be relevant for various therapeutic applications .

Aplicaciones Científicas De Investigación

Antimicrobial Activities

Several studies have synthesized derivatives of N-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide to evaluate their antimicrobial properties. For instance, Başoğlu et al. (2013) synthesized azole derivatives starting from furan-2-carbohydrazide, which displayed activity against tested microorganisms. Similarly, Çakmak et al. (2022) investigated a thiazole-based heterocyclic amide for its antimicrobial activity, showing promising results against both Gram-negative and Gram-positive bacteria as well as fungi, suggesting potential pharmacological applications Çakmak et al., 2022 Başoğlu et al., 2013.

Corrosion Inhibition

Research has also extended into the application of this compound derivatives as corrosion inhibitors. Nnaji et al. (2017) studied morpholine and piperazine-based carboxamide derivatives, demonstrating their efficacy as corrosion inhibitors for mild steel in HCl medium. These findings suggest that such compounds can form protective films on metal surfaces, highlighting their potential in industrial applications Nnaji et al., 2017.

Anti-Inflammatory and Antitumor Properties

The derivatives of this compound have been investigated for their potential anti-inflammatory and antitumor activities. Horishny et al. (2020) prepared N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides and conducted anticancer activity screening, indicating that these compounds are promising for the search for new anticancer agents Horishny et al., 2020.

Tyrosinase Inhibition

Dige et al. (2019) synthesized new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives and screened them against the tyrosinase enzyme, finding potent inhibitors that could have applications in treating hyperpigmentation disorders. The study highlights the potential use of these compounds in cosmetic and dermatological products Dige et al., 2019.

Mecanismo De Acción

Propiedades

IUPAC Name |

N-[4-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S/c18-12(17-3-6-20-7-4-17)8-10-9-22-14(15-10)16-13(19)11-2-1-5-21-11/h1-2,5,9H,3-4,6-8H2,(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZVGEMBWKIMOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-Cyanocyclohexyl)-2-(5-oxo-2,2a,3,4-tetrahydrobenzo[cd]indol-1-yl)acetamide](/img/structure/B3018775.png)

![(Z)-2-((5-methylfuran-2-yl)methylene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3018776.png)

![5-(3-chlorobenzyl)-2-(2-thienyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3018779.png)

![4-[[(6-bromo-4-phenylquinazolin-2-yl)amino]carbamoyl]-N,N-dipropylbenzenesulfonamide](/img/structure/B3018781.png)

![2-[[4-benzyl-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B3018786.png)

![[5-(4-Chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B3018787.png)

![Ethyl 3-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3018796.png)